

Toringin: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	Toringin	
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Abstract

Toringin is a naturally occurring bioflavonoid with the molecular formula C₂₁H₂₀O₉.[1] Primarily isolated from the herbs of Malus spectabilis, this compound has garnered significant interest for its potential therapeutic applications, particularly in the context of myotonic dystrophy type 1 (DM1). This document provides a detailed technical overview of **Toringin**, encompassing its chemical structure, physicochemical properties, and its mechanism of action related to the mitigation of expanded CTG repeat toxicity. Experimental protocols for its characterization and a schematic of its proposed signaling pathway are also presented.

Chemical Structure and Identification

Toringin is a flavonoid glycoside. Its chemical structure consists of a flavone backbone (chrysin) to which a β -D-glucopyranosyl moiety is attached at the 5-position.

IUPAC Name: 7-hydroxy-2-phenyl-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one

Molecular Formula: C21H20O9

CAS Number: 1329-10-8[1]

Physicochemical Properties



A summary of the known quantitative data for **Toringin** is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Weight	416.38 g/mol	[1]
Physical Description	Powder	ChemFaces
Purity	≥98%	ChemFaces
Solubility	≥ 2.5 mg/mL in 10% DMSO / 90% Corn Oil	[2]
≥ 2.08 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	[2]	
≥ 2.08 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in Saline)	[2]	

Table 1: Physicochemical properties of **Toringin**.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of **Toringin**.

UV-Vis Spectroscopy

The UV-Vis spectrum of flavonoids like **Toringin** typically shows two major absorption bands. For a structurally similar compound, rutin (a quercetin glycoside), the absorption maxima (λ max) are observed at approximately 204 nm, 256 nm, and 355 nm.[3] These bands correspond to the electronic transitions within the benzoyl and cinnamoyl systems of the flavonoid structure.

Infrared (IR) Spectroscopy



The IR spectrum of **Toringin** is expected to exhibit characteristic absorption peaks corresponding to its functional groups. Based on its structure, the following peaks can be anticipated:

- O-H stretching (phenolic and alcoholic): A broad band in the region of 3500-3200 cm⁻¹[4]
- C-H stretching (aromatic and aliphatic): Peaks slightly above and below 3000 cm⁻¹[5]
- C=O stretching (ketone in the pyran ring): A strong absorption band around 1650 cm⁻¹
- C=C stretching (aromatic rings): Bands in the region of 1600-1450 cm⁻¹[5]
- C-O stretching (ethers and alcohols): Strong absorptions in the 1300-1000 cm⁻¹ region[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for the detailed structural elucidation of **Toringin**. The spectra would reveal the specific chemical environments of each proton and carbon atom in the molecule. Although a complete, assigned spectrum for **Toringin** is not readily available in the public domain, the expected chemical shifts can be predicted based on its structural components (chrysin and glucose).

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of **Toringin** (416.38 g/mol). Fragmentation patterns observed in MS/MS experiments would provide further structural information, such as the loss of the glucose moiety (a mass difference of 162.14 g/mol) from the parent ion.

Experimental Protocols Isolation and Purification of Toringin from Malus spectabilis

The following is a general protocol for the isolation and purification of flavonoids from plant material, which can be adapted for **Toringin**:

Extraction:



- Air-dried and powdered plant material (e.g., bark or leaves of Malus spectabilis) is subjected to Soxhlet extraction with a solvent of medium polarity, such as ethyl acetate or methanol, for several hours.
- The crude extract is then concentrated under reduced pressure using a rotary evaporator.
- Chromatographic Purification:
 - Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol). Fractions are collected and monitored by thinlayer chromatography (TLC).
 - Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column using a mobile phase such as a methanol/water or acetonitrile/water gradient.
- Characterization:
 - The purified compound is identified and characterized using spectroscopic methods as described in Section 3 (UV-Vis, IR, NMR, and Mass Spectrometry).

Biological Activity and Signaling Pathway

Toringin has been identified as a promising compound for the treatment of myotonic dystrophy type 1 (DM1). DM1 is caused by the expansion of a CTG trinucleotide repeat in the 3'-untranslated region of the dystrophia myotonica protein kinase (DMPK) gene.[6] The transcribed CUG repeat RNA forms hairpin structures that are toxic to the cell.

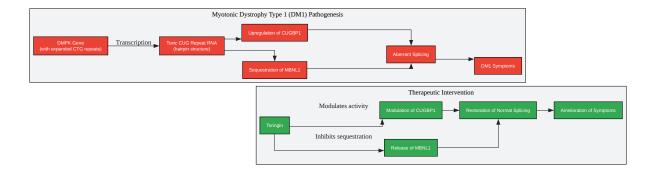
The primary pathogenic mechanism involves the sequestration of the muscleblind-like 1 (MBNL1) splicing regulator by these toxic RNA hairpins, leading to its loss of function.[7] Concurrently, there is an upregulation and hyperphosphorylation of the CUG-binding protein 1 (CUGBP1).[7][8] The imbalance between MBNL1 and CUGBP1 activity leads to aberrant alternative splicing of numerous pre-mRNAs, causing the multisystemic symptoms of DM1.[7]



Toringin is reported to ameliorate the toxic effects of these expanded CUG repeats. It is believed to act by preventing the sequestration of MBNL1 and/or modulating the activity of CUGBP1, thereby restoring normal splicing patterns.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **Toringin** in the context of myotonic dystrophy type 1.



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Proposed mechanism of **Toringin** in DM1.

Conclusion

Toringin is a flavonoid with significant potential as a therapeutic agent for myotonic dystrophy type 1. Its ability to counteract the primary pathogenic mechanism of the disease at the RNA



level makes it a compelling candidate for further research and drug development. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in this endeavor. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish its clinical efficacy and safety.

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